molecular formula C22H20ClN3 B587091 3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline CAS No. 1246814-77-6

3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline

Cat. No.: B587091
CAS No.: 1246814-77-6
M. Wt: 361.873
InChI Key: ISDSVKOJLFVXEY-UHFFFAOYSA-N
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Description

3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline is a complex organic compound belonging to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a butyl group, a chlorine atom, and a cyanophenyl group attached to an imidazole-isoquinoline framework. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dicarbonyl compound under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Cyanophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the imidazole ring or the butyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine. Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Chemical Biology: It serves as a tool for studying cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of 3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, influencing cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like 1-methylimidazole, 2-phenylimidazole, and 4,5-diphenylimidazole share structural similarities but differ in their substituents and biological activities.

    Isoquinoline Derivatives: Compounds such as 1-chloroisoquinoline and 3-butylisoquinoline are structurally related but lack the imidazole ring.

Uniqueness

3-Butyl-1-chloro-5,10-dihydro-8-(2-cyanophenyl)imidazol-[1,5-b]isoquinoline is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-(3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-8-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-2-3-8-21-25-22(23)20-12-18-11-15(9-10-17(18)14-26(20)21)19-7-5-4-6-16(19)13-24/h4-7,9-11H,2-3,8,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDSVKOJLFVXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C2N1CC3=C(C2)C=C(C=C3)C4=CC=CC=C4C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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